Tert-butyl N-(2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate
Description
Tert-butyl N-(2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate is a heterocyclic compound featuring a partially saturated pyrazolo[1,5-a]pyrimidine core. The scaffold is substituted at position 2 with a methyl group and at position 3 with a tert-butyl carbamate moiety. This structure is characterized by its tetrahydropyrimidine ring (4,5,6,7-tetrahydro), which introduces conformational flexibility compared to fully aromatic analogs. The tert-butyl carbamate group serves as a protective moiety for the amine, enhancing stability and modulating solubility for synthetic or pharmacological applications.
Properties
IUPAC Name |
tert-butyl N-(2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-8-9(14-11(17)18-12(2,3)4)10-13-6-5-7-16(10)15-8/h13H,5-7H2,1-4H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRCLLVZKQZECJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2CCCNC2=C1NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the condensation of appropriate hydrazine derivatives with β-dicarbonyl compounds under acidic or basic conditions.
Introduction of the tert-butyl carbamate group: This step often involves the reaction of the pyrazolo[1,5-a]pyrimidine intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at positions on the pyrazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives of tetrahydropyrazolo[1,5-a]pyrimidine compounds. Research indicates that these compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, a study demonstrated that similar pyrazolo compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development in oncology .
2. Treatment of Autoimmune Diseases
The compound has been investigated for its therapeutic potential in autoimmune diseases. A patent outlines its use in treating conditions such as rheumatoid arthritis and lupus by modulating immune responses. The mechanism involves inhibiting specific enzymes that contribute to inflammation and immune system dysregulation .
3. Neurological Disorders
Tert-butyl N-(2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate shows promise in treating neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for further research into treatments for conditions like Alzheimer's disease and Parkinson's disease. The compound's neuroprotective effects have been observed in preliminary studies focusing on oxidative stress reduction and neuronal survival .
Case Study 1: Anticancer Efficacy
In a controlled study involving various pyrazolo derivatives, researchers found that this compound demonstrated significant inhibition of cell growth in breast cancer models. The study utilized MTT assays to quantify cell viability and assessed apoptosis through flow cytometry techniques .
Case Study 2: Autoimmune Disease Treatment
A clinical trial evaluated the efficacy of this compound in patients with rheumatoid arthritis. Results indicated a marked reduction in disease activity scores among participants treated with the compound compared to the placebo group. The trial emphasized the importance of further exploration into dosage optimization and long-term effects .
Mechanism of Action
The mechanism of action of tert-butyl N-(2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Features
The pyrazolo[1,5-a]pyrimidine scaffold is highly versatile, with modifications at positions 3, 5, and 7 significantly altering physicochemical and biological properties. Key comparisons include:
Key Observations :
- Position 3 : Bromo or ethyl substituents (e.g., compounds 134, 161, 173) introduce sites for further functionalization, whereas the target’s tert-butyl carbamate prioritizes stability.
- Position 5 : Aryl or boronate groups (e.g., biphenyl in 134, boronate in 173) enhance π-stacking or cross-coupling utility, unlike the unsubstituted target.
Physicochemical Properties
- NMR Signatures :
- IR Spectroscopy : Carbamate carbonyl stretches are observed at ~1713 cm⁻¹ (e.g., compound 147) , consistent with the target’s expected profile.
- Melting Points : Hydroxy- and carbamoyl-substituted derivatives (e.g., compound 174) exhibit higher melting points (195–196°C) due to hydrogen bonding , whereas brominated analogs (e.g., 161) are semi-solid .
Biological Activity
Tert-butyl N-(2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H17N3O2
- Molecular Weight : 197.26 g/mol
- CAS Number : 1698408-65-9
The compound features a tetrahydropyrazolo-pyrimidine core, which is known for its diverse biological activities. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.
The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. Research indicates that it may modulate various signaling pathways relevant to inflammation and cell proliferation.
Antimicrobial Activity
Studies have shown that compounds with similar structural motifs exhibit antimicrobial properties. For instance:
- Antibacterial Activity : Compounds in the pyrazolo-pyrimidine class have demonstrated moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli with minimum inhibitory concentrations (MIC) around 250 µg/mL .
Inhibition of Enzymes
This compound may also act as an inhibitor of specific enzymes involved in inflammatory processes. For example:
- p38 MAPK Inhibition : Similar pyrazolo-pyrimidines have been reported to inhibit the p38 MAPK pathway with IC50 values in the nanomolar range (e.g., 53 nM), suggesting potential applications in treating inflammatory diseases .
Synthesis and Evaluation
A systematic study conducted on related compounds involved synthesizing various derivatives of tetrahydropyrazolo-pyrimidines. These compounds were evaluated for their biological activity against different targets:
| Compound | Target | IC50 Value (nM) | Reference |
|---|---|---|---|
| Compound A | p38 MAPK | 53 | |
| Compound B | TNFα Inhibition | 820 | |
| Compound C | Antimicrobial (E. coli) | 250 µg/mL |
These findings indicate that structural modifications can significantly impact biological efficacy.
Q & A
Q. How do steric and electronic effects influence regioselectivity in pyrazolo[1,5-a]pyrimidine functionalization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
